molecular formula C3H2N4O B13104747 2H-Imidazo[4,5-d][1,2,3]oxadiazole CAS No. 933057-41-1

2H-Imidazo[4,5-d][1,2,3]oxadiazole

Katalognummer: B13104747
CAS-Nummer: 933057-41-1
Molekulargewicht: 110.07 g/mol
InChI-Schlüssel: ADPNBSZLVXZKLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Imidazo[4,5-d][1,2,3]oxadiazole is a heterocyclic compound that features both imidazole and oxadiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[4,5-d][1,2,3]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-oxadiazole derivatives with carbenoid intermediates, followed by ring-opening and cyclization to form the desired imidazole-oxadiazole structure . The reaction conditions often include the use of metal catalysts such as nickel or palladium, and the reactions are typically carried out under mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Imidazo[4,5-d][1,2,3]oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2H-Imidazo[4,5-d][1,2,3]oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2H-Imidazo[4,5-d][1,2,3]oxadiazole can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its combined imidazole and oxadiazole rings, which confer distinct chemical and biological properties that are not present in the individual components .

Eigenschaften

CAS-Nummer

933057-41-1

Molekularformel

C3H2N4O

Molekulargewicht

110.07 g/mol

IUPAC-Name

4H-imidazo[4,5-d]oxadiazole

InChI

InChI=1S/C3H2N4O/c1-4-2-3(5-1)8-7-6-2/h1H,(H,4,5)

InChI-Schlüssel

ADPNBSZLVXZKLC-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(N1)N=NO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.